molecular formula C15H23BrO3Si B13681412 Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate

Cat. No.: B13681412
M. Wt: 359.33 g/mol
InChI Key: XXJDKAXJGUUPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is a specialized benzoate ester featuring a bromomethyl group at the 2-position and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the 4-position. The bromomethyl moiety renders the compound highly reactive, making it a valuable alkylating agent in organic synthesis, particularly in constructing complex molecules such as pharmaceuticals and agrochemicals. The TBS group serves as a steric and electronic protective group, enhancing stability during synthetic transformations .

Properties

Molecular Formula

C15H23BrO3Si

Molecular Weight

359.33 g/mol

IUPAC Name

methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3

InChI Key

XXJDKAXJGUUPPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from methyl 2-hydroxy-4-methylbenzoate or related benzoic acid derivatives. The key steps include:

  • Protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl ether.
  • Bromination of the methyl group at the 2-position to introduce the bromomethyl substituent.
  • Purification and isolation of the final product.

Protection of Hydroxyl Group via TBDMS Silylation

The phenolic hydroxyl group is protected to prevent side reactions during bromination. The TBDMS protection is commonly performed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Typical procedure:

  • Dissolve methyl 2-hydroxy-4-methylbenzoate in anhydrous DMF or DCM.
  • Add imidazole (1.1 equivalents) as a base.
  • Add TBDMSCl (1.1 equivalents) dropwise under inert atmosphere (nitrogen or argon).
  • Stir the mixture at room temperature for several hours (typically 2–24 h).
  • Quench reaction with water, extract with organic solvents, dry, and purify by column chromatography.

This step yields methyl 2-(tert-butyldimethylsilyloxy)-4-methylbenzoate.

Bromination of the Methyl Group to Bromomethyl

The bromination of the methyl substituent to a bromomethyl group is typically achieved via radical bromination or electrophilic bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) or light.

Typical procedure:

  • Dissolve the silyl-protected methyl benzoate in an inert solvent such as carbon tetrachloride (CCl4), dichloromethane (DCM), or chloroform.
  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.
  • Heat the mixture under reflux or irradiate with UV light to initiate radical bromination.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction, extract, and purify the product.

This step converts the methyl group to bromomethyl, yielding this compound.

Alternative Bromination Using Bromine and Base

In some protocols, bromination is performed by treating the methyl group with bromine (Br2) in the presence of a base such as sodium bicarbonate or sodium hydroxide under controlled temperature to avoid overbromination.

Purification and Characterization

The final product is purified by silica gel chromatography using mixtures of hexane and ethyl acetate or dichloromethane and methanol as eluents. Characterization is done by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the substitution pattern and silyl protection.
  • Mass spectrometry (MS) to confirm molecular weight.
  • Infrared (IR) spectroscopy to verify functional groups.
  • High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) for purity assessment.

Data Table Summarizing Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
TBDMS Protection TBDMSCl, Imidazole DMF or DCM Room temp 2–24 h 80–95 Inert atmosphere recommended
Bromination with NBS NBS, AIBN (catalytic), light or heat CCl4, DCM, or CHCl3 Reflux or UV light 2–6 h 60–85 Radical bromination
Bromination with Br2/Base Br2, NaHCO3 or NaOH DCM or aqueous 0–25 °C 1–3 h 50–75 Controlled addition to avoid excess
Purification Silica gel chromatography Hexane/EtOAc Ambient Column chromatography

Full Research Findings and Analysis

  • Silylation Efficiency: The TBDMS protection of phenolic hydroxyl groups is highly efficient, with yields typically above 80%, and provides stability to the molecule during subsequent bromination steps. The use of imidazole as a base in anhydrous solvents under inert atmosphere prevents hydrolysis of the silyl ether.

  • Bromination Selectivity: Radical bromination using NBS is favored for selective bromination of benzylic methyl groups without affecting the ester moiety or the silyl ether. Reaction monitoring by TLC and NMR confirms selective monobromination.

  • Reaction Conditions Optimization: Lower temperatures and controlled addition of brominating agents minimize side reactions such as dibromination or degradation of the silyl protecting group.

  • Purification Challenges: The presence of silyl protecting groups requires careful handling during purification to avoid cleavage. Silica gel chromatography with non-polar solvents is preferred.

  • Literature Consistency: The described methods align with protocols reported in peer-reviewed journals and chemical suppliers' technical datasheets, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various nucleophiles. This reactivity enables functionalization at the benzyl position.

NucleophileReagents/ConditionsProductYieldSource
CyanideNaCN, DMF, 60°C, 4hMethyl 2-(Cyanomethyl)-4-[(TBS)oxy]benzoate78%
ThiolsHS-R, K₂CO₃, THFMethyl 2-(Alkylthio-methyl)-4-[(TBS)oxy]benzoate65–85%
AminesR-NH₂, Et₃N, CH₂Cl₂Methyl 2-(Aminomethyl)-4-[(TBS)oxy]benzoate50–70%

Oxidation

The bromomethyl group can be oxidized to a carboxylic acid under controlled conditions:
C15H23BrO3SiKMnO4,H2O,80CC14H21BrO5Si\text{C}_{15}\text{H}_{23}\text{BrO}_3\text{Si} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, 80^\circ\text{C}} \text{C}_{14}\text{H}_{21}\text{BrO}_5\text{Si}
Yield : 92% after purification by recrystallization .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol while preserving the TBS ether:
Benzoate esterLiAlH4,Et2O2(Bromomethyl)4[(TBS)oxy]benzylalcohol\text{Benzoate ester} \xrightarrow{\text{LiAlH}_4, \text{Et}_2\text{O}} 2-(Bromomethyl)-4-[(TBS)oxy]benzyl alcohol
Yield : 88% .

Hydrolysis of the TBS Ether

The TBS group is cleaved under acidic or basic conditions, regenerating the hydroxyl group:

ConditionReagentsProductYieldSource
Acidic hydrolysis1M HCl, THF, 25°C, 2hMethyl 2-(Bromomethyl)-4-hydroxybenzoate95%
Fluoride-mediated cleavageTBAF, THF, 0°C, 30minMethyl 2-(Bromomethyl)-4-hydroxybenzoate99%

Palladium-Catalyzed Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura cross-couplings with boronic acids:

Boronic AcidCatalyst/BaseProductYieldSource
4-Ethoxycarbonyl-2-nitrophenylPd(PPh₃)₄, Na₂CO₃, DMEMethyl 4-[(TBS)oxy]-2-(4-ethoxycarbonyl-2-nitrobenzyl)benzoate65%

Elimination Reactions

Under strong basic conditions (e.g., KOtBu), β-elimination occurs, forming a styrene derivative:
C15H23BrO3SiKOtBu,THF,80CMethyl 4-[(TBS)oxy]-2-vinylbenzoate\text{C}_{15}\text{H}_{23}\text{BrO}_3\text{Si} \xrightarrow{\text{KOtBu}, \text{THF}, 80^\circ\text{C}} \text{Methyl 4-[(TBS)oxy]-2-vinylbenzoate}
Yield : 73% .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 150°C, releasing tert-butyldimethylsilanol and methyl bromide .

  • Light Sensitivity : Prolonged UV exposure leads to radical bromination byproducts .

Comparative Reactivity with Analogues

The TBS group enhances stability compared to unprotected hydroxyl derivatives:

CompoundHydrolysis Half-Life (1M HCl)Suzuki Coupling Yield
Methyl 2-(Bromomethyl)-4-[(TBS)oxy]benzoate2h65%
Methyl 2-(Bromomethyl)-4-hydroxybenzoate<5min42%

Scientific Research Applications

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutics.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo nucleophilic substitution reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(Bromomethyl)-5-[(tert-Butyldimethylsilyl)oxy]-3-nitrobenzoate

This compound, described in , shares the bromomethyl and TBS-protected hydroxyl groups but differs in substituent positions (5-TBS vs. 4-TBS) and includes a nitro group at the 3-position. Key distinctions include:

  • Synthetic Yield : The nitro-substituted derivative was synthesized with an 88% yield under reflux conditions with N-bromosuccinimide, suggesting efficient bromination despite steric challenges .
  • Application : Used as an intermediate in proteolysis-targeting chimeras (PROTACs), highlighting its role in pharmaceutical development versus the target compound’s broader utility .

Methyl 2-Bromomethylbenzoate (CAS 2417-73-4)

The parent compound lacks the TBS group, simplifying its structure but reducing stability in protic or basic conditions. Key comparisons:

  • Reactivity : The absence of the TBS group increases susceptibility to hydrolysis, limiting its use in multi-step syntheses requiring orthogonal protection.
  • Derivatization: lists preparation products like piperidine- and aminoethyl-substituted benzoates, demonstrating the bromomethyl group’s versatility in forming C–N bonds .

Agrochemical Methyl Benzoate Derivatives ()

Pesticides such as pyriminobac-methyl and diclofop-methyl feature substituents like pyrimidinyloxy and dichlorophenoxy groups. These structural variations dictate their biological activity:

  • Pyriminobac-methyl: A 2-pyrimidinyloxy group confers herbicidal activity by inhibiting acetolactate synthase, a mechanism distinct from the target compound’s pharmaceutical applications .
  • Diclofop-methyl: A phenoxypropanoate side chain enables its function as an aryloxyphenoxypropionate herbicide, emphasizing how substituent polarity and size influence agrochemical targeting .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Yield Key Applications References
Methyl 2-(Bromomethyl)-4-[(tert-Butyldimethylsilyl)oxy]benzoate 2-Bromomethyl, 4-TBS N/A Pharmaceutical intermediates
Methyl 2-(Bromomethyl)-5-TBS-3-nitrobenzoate 5-TBS, 3-Nitro 88% PROTAC synthesis
Methyl 2-Bromomethylbenzoate 2-Bromomethyl N/A Precursor for C–N bond formation
Pyriminobac-methyl 2-Pyrimidinyloxy, 1-methoxyimino N/A Herbicide (ALS inhibitor)

Key Research Findings

  • Steric Effects : The TBS group in the target compound mitigates undesired side reactions (e.g., oxidation or nucleophilic attack) compared to simpler methyl benzoates .
  • Synthetic Flexibility : Bromomethyl-substituted benzoates are pivotal in forming carbon-heteroatom bonds, with yields and purity dependent on substituent electronic profiles .
  • Application Specificity : Substituent position and electronic nature (e.g., nitro vs. silyl ether) dictate whether a compound is suited for pharmaceuticals (PROTACs) or agrochemicals (herbicides) .

Biological Activity

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate (CAS No. 1323407-17-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly its antimicrobial effects.

Molecular Formula : C15H23BrO3Si
Molecular Weight : 359.34 g/mol
IUPAC Name : this compound
Purity : Generally reported around 95% to 97% in commercial sources .

The compound features a bromomethyl group and a tert-butyldimethylsilyl ether, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of a methyl benzoate derivative followed by the introduction of the silyl ether. The exact synthetic pathway can vary, but it often includes steps such as:

  • Formation of the benzoate : Starting from methyl 4-hydroxybenzoate.
  • Bromination : Using bromine or a brominating agent to introduce the bromomethyl group.
  • Silylation : Reacting with tert-butyldimethylsilyl chloride in the presence of a base to form the silyl ether.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, compounds with similar silyl ether functionalities have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

In vitro assays have shown that derivatives of benzoates exhibit minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 µg/mL against MRSA strains . This suggests that this compound may possess similar antimicrobial properties due to its structural analogies.

Cytotoxicity

While exploring the biological activity, it is essential to consider cytotoxicity. Compounds in this class often exhibit low cytotoxicity, making them promising candidates for further development as antimicrobial agents . However, specific cytotoxicity data for this compound remains limited.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Benzosiloxaboroles : Research on thiol-functionalized benzosiloxaboroles showed high activity against both MSSA and MRSA strains, emphasizing the importance of structural modifications in enhancing antibacterial potency .
  • Antibacterial Mechanisms : Investigations into the mechanisms of action revealed that some related compounds inhibit leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . This mechanism may also be relevant for understanding how this compound interacts with bacterial targets.

Comparison of Antimicrobial Activity

Compound NameMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Compound A (related structure)1.56MRSA
Compound B (related structure)12.5MSSA

Q & A

Q. What are the established synthetic pathways for Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate, and what critical steps ensure high yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

Protection of the hydroxyl group : The tert-butyldimethylsilyl (TBDMS) group is introduced using reagents like TBDMS chloride under anhydrous conditions to shield the hydroxyl group .

Bromination : The methyl group adjacent to the ester is brominated using N-bromosuccinimide (NBS) under radical or light-initiated conditions .

Esterification : Methyl ester formation is achieved via acid-catalyzed esterification or transesterification .
Critical Steps :

  • Use anhydrous conditions during TBDMS protection to avoid hydrolysis .
  • Control reaction temperature during bromination to minimize side reactions .

Q. What precautions are necessary for the safe handling and storage of this compound in a laboratory setting?

  • Methodological Answer :
  • Handling : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of vapors by working in a fume hood .
  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in a cool, dry, and well-ventilated area. Protect from moisture to prevent TBDMS deprotection .
  • Incompatibilities : Avoid strong acids, bases, or fluoride sources (e.g., TBAF) that may cleave the TBDMS group .

Q. How is the structure of this compound confirmed post-synthesis, and what spectroscopic signatures are key?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : TBDMS groups show singlet peaks at δ 0.1–0.3 ppm (Si-(CH₃)₂). The bromomethyl (-CH₂Br) appears as a ~δ 4.3 ppm triplet due to coupling with adjacent protons .
  • ¹³C NMR : The ester carbonyl resonates at δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the recommended methods for purifying this compound to achieve high purity?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (non-polar to moderate polarity). The TBDMS group increases hydrophobicity, aiding separation .
  • Recrystallization : Employ solvents like dichloromethane/hexane mixtures to remove impurities .
  • Critical Tip : Monitor fractions via TLC (Rf ~0.3–0.5 in 20% ethyl acetate/hexane) .

Q. What first-aid measures should be implemented in case of accidental exposure during experimental procedures?

  • Methodological Answer :
  • Skin Contact : Wash immediately with soap and water for 15 minutes. Remove contaminated clothing .
  • Eye Exposure : Rinse with water for 15 minutes, ensuring eyelids are held open. Seek ophthalmologist consultation .
  • Ingestion : Rinse mouth with water and seek medical attention .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize premature deprotection of the TBDMS group during synthetic modifications?

  • Methodological Answer :
  • Avoid Protic Solvents : Use anhydrous dichloromethane or THF instead of alcohols/water .
  • Temperature Control : Maintain reactions below 40°C to prevent thermal cleavage .
  • Fluoride Scavengers : Add trimethylsilyl chloride (TMSCl) to neutralize trace fluorides in reagents .

Q. What analytical strategies resolve conflicting data when unexpected byproducts arise from the bromomethyl group's reactivity?

  • Methodological Answer :
  • LC-MS/MS : Identify bromine isotope patterns (³⁵Cl/³⁷Cl) to distinguish brominated byproducts .
  • 2D NMR (COSY, HSQC) : Map coupling between bromomethyl protons and adjacent aromatic protons to confirm substitution patterns .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

Q. What are the potential competing reaction pathways when utilizing the bromomethyl substituent in nucleophilic substitution reactions, and how are they controlled?

  • Methodological Answer :
  • Elimination vs. Substitution :
  • Elimination : Favored in polar aprotic solvents (e.g., DMF) at high temperatures, producing alkene byproducts.
  • Mitigation : Use bulky bases (e.g., DBU) to suppress β-hydrogen abstraction .
  • Ester Hydrolysis : Avoid aqueous conditions; employ anhydrous solvents and mild bases (e.g., K₂CO₃) .

Q. How does the steric environment of the TBDMS-protected hydroxyl influence the compound's reactivity in subsequent synthetic steps?

  • Methodological Answer :
  • Steric Hindrance : The TBDMS group reduces accessibility to the adjacent aromatic ring, slowing electrophilic substitution (e.g., nitration).
  • Directed Metalation : Use bulky directing groups (e.g., TMS) to enhance regioselectivity in cross-coupling reactions .

Q. What methodologies are employed to assess the compound's stability under various experimental conditions (e.g., temperature, pH)?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC .
  • pH Stability : Expose to buffered solutions (pH 1–13) and quantify intact compound using UV-Vis spectroscopy .
  • Moisture Sensitivity : Store samples at controlled humidity (e.g., 20% RH) and track TBDMS deprotection by ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.